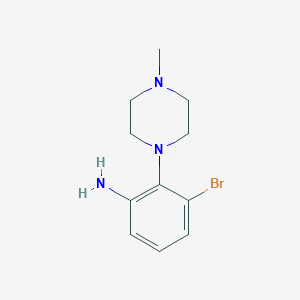

3-Bromo-2-(4-methylpiperazin-1-yl)aniline

Description

3-Bromo-2-(4-methylpiperazin-1-yl)aniline is a halogenated aniline derivative featuring a bromine atom at position 3 and a 4-methylpiperazine substituent at position 2 of the aromatic ring. This compound is a key intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines electron-withdrawing (bromo) and electron-donating (methylpiperazine) groups, creating a unique electronic profile that influences reactivity, solubility, and biological interactions. The methylpiperazine moiety enhances water solubility and provides hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name |

3-bromo-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIXEDZCYWKBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available aniline derivatives.

Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Piperazine Substitution: The brominated aniline is then reacted with 4-methylpiperazine under suitable conditions, often involving a base such as potassium carbonate, to introduce the 4-methylpiperazin-1-yl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and piperazine moieties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-Bromo-2-(4-methylpiperazin-1-yl)aniline but differ in substituent positions or functional groups:

Physicochemical Properties

Molecular Weight and logP :

- Solubility: Methylpiperazine derivatives generally exhibit moderate aqueous solubility (~1–10 mg/mL) due to the basic nitrogen atoms. Bromine and CF₃ groups reduce solubility compared to non-halogenated analogs .

Stability and Reactivity

- This compound : Bromine acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling). The methylpiperazine group stabilizes the compound against oxidation .

- Trifluoromethyl Analogues : CF₃ groups increase metabolic stability but reduce reactivity in electrophilic substitutions .

Biological Activity

3-Bromo-2-(4-methylpiperazin-1-yl)aniline is a brominated derivative of aniline, notable for its structural complexity and potential biological activities. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16BrN3, with a molecular weight of approximately 270.17 g/mol. Its structure includes a bromine atom and a piperazine ring, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's interaction with biological targets suggests that it may inhibit specific enzymes or receptors involved in microbial growth and survival.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 10 |

| HeLa (Cervical cancer) | 12 |

These results indicate that the compound may interfere with critical cellular pathways involved in cancer progression.

The mechanism of action for this compound appears to involve modulation of enzyme activity or receptor interactions. The piperazine moiety enhances the compound's ability to cross biological membranes, potentially increasing its efficacy in targeting intracellular processes.

Research suggests that the compound may act by:

- Inhibiting specific enzymes involved in metabolic pathways.

- Disrupting signaling pathways critical for cell survival and proliferation.

- Inducing apoptosis in cancer cells through various mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study reported that derivatives of similar piperazine-containing compounds exhibited enhanced activity against resistant bacterial strains, suggesting that modifications to the piperazine structure can significantly affect antimicrobial potency.

- Anticancer Research : Another study demonstrated that piperazine derivatives showed synergistic effects when combined with established chemotherapeutic agents, enhancing their anticancer efficacy .

These case studies highlight the importance of structural modifications in optimizing the biological activity of piperazine-based compounds.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-2-(4-methylpiperazin-1-yl)aniline, and how can yield and purity be maximized?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Bromination : Introducing bromine at the third position of the aromatic ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C).

Piperazine coupling : Reacting 3-bromoaniline with 4-methylpiperazine via Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at reflux .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity.

Optimization : Adjusting reaction time, temperature, and catalyst loading improves yield. For example, reducing oxygen by inert gas purging enhances catalytic efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine moiety (δ 2.3–3.0 ppm for N–CH₃ and piperazine protons) and aromatic bromine (deshielded aromatic protons at δ 7.0–7.5 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves bond angles and torsional strain in the piperazine-aniline backbone. Anisotropic displacement parameters validate spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with bromine .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Discrepancies often arise from dynamic disorder or twinning. Methodological solutions include:

Multi-refinement cycles : Using SHELXL with TWIN/BASF commands to model twinning and anisotropic displacement parameters .

Validation tools : PLATON’s ADDSYM checks for missed symmetry, and R1/Rfactor convergence (<5%) ensures model accuracy .

Complementary techniques : Cross-validating with DFT-calculated bond lengths (e.g., Gaussian09 at B3LYP/6-31G* level) to identify systematic errors .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives targeting biological receptors?

Key SAR considerations:

- Bromine position : Moving bromine from C3 to C5 (as in 5-Bromo-2-(4-methylpiperazin-1-yl)aniline) alters steric interactions with hydrophobic enzyme pockets, affecting binding affinity .

- Piperazine substitution : Replacing 4-methylpiperazine with 2,4-dimethylpiperazine increases basicity (pKa ~9.5), enhancing solubility and membrane permeability .

- Aniline modifications : Adding electron-withdrawing groups (e.g., –NO₂) at C4 modulates π-π stacking with aromatic residues in target proteins (e.g., kinase active sites) .

Experimental validation : Radioligand binding assays (e.g., using ³H-labeled analogs) and molecular docking (AutoDock Vina) quantify affinity and predict binding poses .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- DFT Calculations : Optimize transition states (e.g., for Suzuki-Miyaura coupling) at the M06-2X/def2-TZVP level to assess activation barriers and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways for bromine displacement by amines or thiols .

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., log(k) vs. σ⁻) to quantify electronic effects on reactivity .

Q. How does the compound’s conformational flexibility impact its pharmacological activity?

- Rotatable bonds : The piperazine-aniline linkage allows free rotation, enabling adaptation to diverse binding pockets. Torsional energy profiles (via MD simulations) identify low-energy conformers .

- Salt forms : Dihydrochloride salts (common in analogs like 5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride) stabilize protonated piperazine, enhancing solubility and bioavailability .

- Crystallographic studies : Compare polymorphs (e.g., monoclinic vs. orthorhombic) to correlate crystal packing with dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.